molecular formula C15H11F6N3O2 B10909997 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 1018053-64-9

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B10909997
CAS No.: 1018053-64-9
M. Wt: 379.26 g/mol
InChI Key: IOYOBQDVPLTLCK-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₁F₆N₃O₂ and a molecular weight of 379.26 g/mol . It features a bicyclic indazole core fused with a cyclohexene ring, substituted at the 1-position by a 2-nitro-4-(trifluoromethyl)phenyl group and at the 3-position by a trifluoromethyl (-CF₃) group. The compound is cataloged under ZX-AC007087 and is typically stored at +4°C with a purity of 95% .

Properties

CAS No.

1018053-64-9

Molecular Formula

C15H11F6N3O2

Molecular Weight

379.26 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C15H11F6N3O2/c16-14(17,18)8-5-6-11(12(7-8)24(25)26)23-10-4-2-1-3-9(10)13(22-23)15(19,20)21/h5-7H,1-4H2

InChI Key

IOYOBQDVPLTLCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the reaction of 2-nitro-4-(trifluoromethyl)phenylhydrazine with 3-(trifluoromethyl)cyclohexanone derivatives under acidic or microwave-assisted conditions to form the tetrahydroindazole core.

Key Steps

  • Hydrazine Synthesis : 2-Nitro-4-(trifluoromethyl)aniline is converted to the corresponding hydrazine via diazotization and reduction.

  • Cyclocondensation : The hydrazine reacts with 3-(trifluoromethyl)cyclohexanone in methanol/H₃PO₄ (4:1) under reflux (24 h) or microwave irradiation (300 W, 150°C, 2 min).

Data Table

ParameterCyclocondensation (Reflux)Microwave-Assisted
Yield45–65%75–90%
Reaction Time24 h2 min
Purity (HPLC)≥95%≥98%
Key Catalyst/AdditiveH₃PO₄None

Analysis

Microwave irradiation significantly enhances reaction efficiency, reducing time from 24 h to 2 min while improving yield by 30%. The absence of solvent in microwave protocols aligns with green chemistry principles.

Transition Metal-Catalyzed Coupling for Aryl Group Introduction

Method Overview

A Suzuki-Miyaura coupling links a brominated tetrahydroindazole intermediate with 2-nitro-4-(trifluoromethyl)phenylboronic acid.

Key Steps

  • Bromination : 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is brominated at N1 using NBS (N-bromosuccinimide) in DMF (80°C, 2 h).

  • Cross-Coupling : The brominated intermediate reacts with 2-nitro-4-(trifluoromethyl)phenylboronic acid using PdCl₂(dppf) (5 mol%) in dioxane/NaHCO₃ (140°C, 45 min).

Data Table

ParameterSuzuki-Miyaura Coupling
Yield39–62%
Reaction Time45 min
Pd Catalyst Loading5 mol%
Byproduct Formation<5%

Analysis

Regioselective Nitration of Pre-Formated Aryl-Tetrahydroindazole

Method Overview

A pre-formed 1-[4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes nitration at the ortho position using Fe(NO₃)₃ and Zn(OTf)₂.

Key Steps

  • Arylindazole Synthesis : 1-[4-(Trifluoromethyl)phenyl]-3-(trifluoromethyl)tetrahydroindazole is prepared via copper-catalyzed coupling.

  • Nitration : Fe(NO₃)₃·9H₂O (2 equiv) and Zn(OTf)₂ (40 mol%) in acetonitrile (80°C, 1 h).

Data Table

ParameterNitration Reaction
Yield64–73%
Regioselectivity>95% ortho selectivity
Reaction Time1 h
ScalabilityDemonstrated at 5 mmol

Analysis

Fe/Zn systems promote site-selective nitration without requiring directing groups, a critical advantage for complex substrates.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Use Case
CyclocondensationHigh yields under microwave, solvent-freeRequires hydrazine synthesisBulk production
Suzuki CouplingModular aryl group introductionModerate yields, sensitive to nitro groupsLate-stage functionalization
Regioselective NitrationExcellent site controlRequires pre-formed aryl intermediateTargeted nitration

Chemical Reactions Analysis

Types of Reactions: 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following features:

  • Molecular Formula : C13H10F6N2O2
  • Molecular Weight : 332.23 g/mol
  • Functional Groups : Nitro group, trifluoromethyl groups, and a tetrahydroindazole structure.

Synthesis Routes

The synthesis typically involves:

  • Nitration of trifluoromethyl-substituted phenyl compounds.
  • Cyclization to form the indazole ring.
  • Utilization of strong acids or bases and specific catalysts to enhance yield and purity.

Chemistry

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole serves as a building block for synthesizing more complex molecules. Its unique trifluoromethyl and nitro groups make it an attractive candidate for designing novel compounds with specific properties.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria. For example, a study reported that certain derivatives displayed zones of inhibition comparable to standard antibiotics like penicillin .
    CompoundZone of Inhibition (mm)
    5A8
    5B10
    Penicillin30

Medicine

Due to its structural characteristics, this compound is being explored as a drug candidate . Its ability to interact with biological targets suggests potential applications in treating various diseases. The presence of the nitro group may facilitate interactions with enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound is utilized in developing new materials with desirable properties such as:

  • High Thermal Stability : The trifluoromethyl groups contribute to enhanced thermal resistance.
  • Resistance to Degradation : This feature is particularly valuable in creating long-lasting materials for various applications.

Case Studies and Research Findings

Several studies have investigated the efficacy and potential applications of this compound:

  • Antimicrobial Studies : Research conducted on various derivatives demonstrated significant antibacterial activity against common pathogens. The results indicated that modifications to the molecular structure could enhance activity against specific bacteria .
  • Drug Development : Ongoing research focuses on the pharmacological profiles of this compound and its derivatives. Initial findings suggest promising anticancer properties that warrant further investigation into their mechanisms and therapeutic potential .
  • Material Science Innovations : Studies have explored the use of this compound in creating advanced materials with tailored properties for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to the modulation of enzymatic activities or receptor interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

  • Molecular Formula : C₁₄H₁₁ClF₃N₃O₂
  • Molecular Weight : 345.70 g/mol
  • Key Difference: Replacement of the 4-trifluoromethyl group on the phenyl ring with a 4-chloro substituent reduces molecular weight by ~33.56 g/mol.

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

  • Molecular Formula : C₈H₉F₃N₂
  • Molecular Weight : 190.07 g/mol
  • Key Difference : Absence of the 2-nitro-4-CF₃-phenyl substituent simplifies the structure, drastically reducing molecular weight. This compound serves as the unsubstituted indazole core, highlighting the role of aromatic substituents in modulating steric bulk and electronic properties.

1-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

  • Molecular Formula : C₁₉H₂₀F₃N₃O
  • Molecular Weight : 387.38 g/mol
  • Key Difference : Incorporation of a pyrrolidinylcarbonyl group at the 4-position of the phenyl ring introduces a polar, hydrogen-bond-accepting moiety. This modification enhances solubility and may improve binding to proteins, as evidenced by its co-crystallization with the Rat GluA2 glutamate receptor .

Functional Group and Bioactivity Comparisons

Nitro Group vs. Ketone/Oxime Derivatives

  • The target compound’s 2-nitro group contrasts with 4,5-diphenylimidazole derivatives (e.g., 4,5-diphenyl-2-(2-CF₃-phenyl)-1H-imidazole ), where nitro groups are absent.
  • In 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (C₁₀H₁₁F₃N₂O), a ketone replaces the nitro group, altering hydrogen-bonding capacity and metabolic stability .

Trifluoromethyl Positioning

  • The dual CF₃ groups in the target compound differ from analogs like 5-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (C₉H₁₁F₃N₂), where a methyl group at the 5-position reduces steric hindrance . Such substitutions influence melting points (e.g., 155.9–160.6°C for the methylated derivative vs. 121.9°C for the non-methylated analog) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chloro-Nitro Analog Pyrrolidinylcarbonyl Analog
Molecular Weight (g/mol) 379.26 345.70 387.38
Aromatic Substituents 2-NO₂, 4-CF₃ 2-NO₂, 4-Cl 4-(Pyrrolidinylcarbonyl)
Predicted LogP* ~3.5 (highly lipophilic) ~3.1 ~2.8 (due to polar carbonyl)
Bioactivity Relevance Potential kinase inhibition Unreported Glutamate receptor binding

*LogP estimated using fragment-based methods.

Biological Activity

The compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a member of the indazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12F6N2O2
  • Molecular Weight : 362.25 g/mol

The structure features a tetrahydro-indazole core with trifluoromethyl and nitro substituents that significantly influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines:

  • Inhibition of Kinases : Indazole derivatives have been reported to inhibit kinases such as Bcr-Abl and CDK2 with IC50 values in the low nanomolar range (8.3 nM for HL60 and 1.3 nM for HCT116) . This suggests that the compound may possess similar inhibitory effects.
  • Xenograft Studies : In vivo studies demonstrated that certain indazole derivatives significantly delayed tumor growth in xenograft models, indicating their potential as anticancer agents .

Antimalarial Activity

The compound's structural analogs have been evaluated for activity against malaria parasites. Notably, modifications to the indazole scaffold have led to compounds with IC50 values less than 0.03 μM against Plasmodium falciparum and P. vivax, while maintaining selectivity over human targets . This suggests that similar modifications could enhance the antimalarial activity of our compound.

Anti-inflammatory Properties

Indazole derivatives have also been studied for their anti-inflammatory effects. One study reported compounds exhibiting significant inhibition of COX-1 and COX-2 enzymes with IC50 values as low as 5.40 μM . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-inflammatory activities.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

  • The presence of trifluoromethyl groups enhances lipophilicity and bioactivity.
  • The positioning of substituents on the indazole ring is crucial for maintaining efficacy against biological targets.

Case Studies

  • Study on Anticancer Activity : A series of indazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value of 30.2 nM against FGFR1, demonstrating the importance of structural modifications in enhancing biological activity .
  • Antimalarial Screening : Compounds were screened against recombinant DHODH from P. falciparum, showing promising results with IC50 values below 0.03 μM . This highlights the therapeutic potential of indazole derivatives in treating malaria.

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Use anhydrous solvents to avoid side reactions with moisture-sensitive trifluoromethyl groups .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can identify proton environments and confirm CF3_3/NO2_2 substituents. Discrepancies in splitting patterns may arise from steric hindrance near the indazole core .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, particularly useful for verifying nitro-group orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C17_{17}H12_{12}F6_6N3_3O2_2) with <2 ppm error .

Advanced: How can researchers optimize reaction yields when introducing nitro and trifluoromethyl groups simultaneously?

Answer:

  • Stepwise Functionalization : Introduce nitro groups first (via nitration with HNO3_3/H2_2SO4_4), followed by trifluoromethylation using Umemoto’s reagent or CF3_3Cu to minimize competing reactions .
  • Catalyst Screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve regioselectivity. highlights Cu(I)-catalyzed azide-alkyne cycloadditions for similar heterocycles.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

Q. Data-Driven Example :

StepReagentTemperatureYield (%)Reference
NitrationHNO3_3/H2_2SO4_40–5°C65–70
TrifluoromethylationCF3_3Cu80°C55

Advanced: How should contradictory spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved during characterization?

Answer:

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-(allylthio)-1-(4-fluorophenyl)-imidazole in ) to identify substituent effects.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and validate experimental data .
  • Variable-Temperature NMR : Resolves dynamic effects caused by hindered rotation near bulky substituents .

Basic: What safety protocols are essential when handling nitro- and trifluoromethyl-substituted compounds?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., NO2_2 byproducts) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mandatory.
  • Emergency Procedures : For skin contact, wash with water immediately; consult SDS guidelines for fluorinated compounds ().

Advanced: What strategies are effective for evaluating the biological activity of this compound against enzymatic targets?

Answer:

  • Target Selection : Prioritize enzymes sensitive to nitroheterocycles (e.g., nitroreductases) or CF3_3-containing inhibitors (e.g., mGluR5 in ).
  • Assay Design :
    • In Vitro Enzymatic Assays : Measure IC50_{50} via fluorescence-based kits (e.g., NADPH depletion for oxidoreductases).
    • Molecular Docking : Use AutoDock Vina to predict binding affinity to active sites (e.g., triazole-containing inhibitors in ).
  • Control Experiments : Compare with analogs lacking NO2_2/CF3_3 groups to isolate substituent effects .

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